
Zaragozic acid D2
Vue d'ensemble
Description
L'acide zaragozique D2 est un produit naturel isolé du champignon kératinophile Amauroascus niger. Il appartient à la famille des acides zaragoziques, qui sont de puissants inhibiteurs de la squalène synthase, une enzyme impliquée dans la synthèse du stérol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide zaragozique D2 implique des réactions organiques complexes. Une méthode notable est l'approche de la cascade de glyoxylate de silyle, qui a été utilisée pour synthétiser l'acide zaragozique C, un composé étroitement apparenté. Cette méthode implique une cyclisation aldolique intramoléculaire, une condensation et des réactions de transfert de silyle pour construire le fragment de squelette oxygéné .
Méthodes de production industrielle
La production industrielle de l'acide zaragozique D2 se fait principalement par des procédés de fermentation utilisant le champignon Amauroascus niger. Les conditions de fermentation, notamment la température, le pH et l'apport en nutriments, sont optimisées pour maximiser le rendement en acide zaragozique D2 .
Analyse Des Réactions Chimiques
Inhibition of Squalene Synthase
Zaragozic acids, including Zaragozic acid D2, are potent inhibitors of squalene synthase, an enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene, a key step in cholesterol biosynthesis. Inhibition of squalene synthase by this compound disrupts cholesterol production, leading to reduced cellular cholesterol levels.
Inhibition of Farnesyl Transferase
In addition to squalene synthase, zaragozic acids A, B, C, D, and D2 are active against farnesyl transferase . Zaragozic acids D and D2 inhibit farnesyl transferase with IC50 values of 100 nM, while zaragozic acids A and B are less potent .
Structural Activity
Zaragozic acid A shares structural similarities with other members of the zaragozic acid family but possesses unique characteristics that differentiate it from them.
Compound Name | Structure Type | Main Activity | Unique Features |
---|---|---|---|
Zaragozic Acid B | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Slightly different side chain composition |
Zaragozic Acid C | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Variations in stereochemistry |
Zaragozic Acid D | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Unique hydrophobic tail |
This compound | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Distinct acyl group variations |
Binding Mode
Zaragozic acid A binds effectively within the active sites of enzymes like squalene synthase and dehydrosqualene synthase, inducing specific conformational changes that inhibit their activity. Zaragozic acid A presents an unexpected binding mode from the cyclopropyl-containing intermediate in both enzymes .
Applications De Recherche Scientifique
Scientific Research Applications
Inhibition of Squalene Synthase and Farnesyl Transferase: Zaragozic acids, including D and D2, are known for their ability to inhibit squalene synthase, a key enzyme in cholesterol biosynthesis. Zaragozic acids D and D2 also inhibit farnesyl transferase . Zaragozic acids D and D2 inhibit farnesyl transferase with IC50 values of 100 nM, while zaragozic acids A and B are less potent . By inhibiting squalene synthase, zaragozic acid D2 can effectively block cholesterol production, making it a valuable tool for studying cholesterol metabolism and its role in various biological processes.
Potential Therapeutic Agent: Zaragozic acids A, B, and C are potent inhibitors of squalene synthase . The zaragozic acids are a previously unreported class of therapeutic agents with potential for the treatment of hypercholesterolemia .
Antimicrobial Properties: Zaragozic acid A has demonstrated antimicrobial properties against Staphylococcus aureus by inhibiting its dehydrosqualene synthase, which is involved in staphyloxanthin biosynthesis.
Drug Development: Zaragozic acid A has potential applications in drug development due to its ability to lower cholesterol levels and its antimicrobial properties. Its role as a squalene synthase inhibitor positions it as a candidate for treating hyperlipidemias and bacterial infections. Furthermore, research indicates that it could be beneficial in developing therapies targeting other metabolic disorders.
Mécanisme D'action
Zaragozic acid D2 exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This inhibition leads to a decrease in sterol production, which can lower cholesterol levels in the body. Additionally, this compound inhibits Ras farnesyl-protein transferase, which is involved in the post-translational modification of proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide zaragozique A
- Acide zaragozique B
- Acide zaragozique C
Unicité
L'acide zaragozique D2 est unique en raison de ses effets inhibiteurs spécifiques sur la squalène synthase et la transférase de farnésyl-protéine Ras. Alors que d'autres acides zaragoziques inhibent également la squalène synthase, l'acide zaragozique D2 a montré une puissance plus élevée dans l'inhibition de la transférase de farnésyl-protéine Ras, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Activité Biologique
Zaragozic acid D2, a member of the zaragozic acid family, is a potent fungal metabolite primarily known for its inhibitory effects on squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various biological systems, and potential therapeutic applications.
This compound shares a unique structural framework with other zaragozic acids, characterized by a 4,8-dioxabicyclo[3.2.1]octane core . This structure facilitates its role as a competitive inhibitor of squalene synthase, which catalyzes the conversion of farnesyl pyrophosphate into squalene, the first committed step in sterol biosynthesis .
Inhibition of Squalene Synthase
The inhibition mechanism involves this compound mimicking the substrate or intermediate of the enzymatic reaction, leading to conformational changes in the enzyme that reduce its activity. The compound has demonstrated IC50 values around 100 nM , indicating high potency against squalene synthase .
Biological Effects and Case Studies
This compound has been studied for its effects on cholesterol metabolism and potential therapeutic implications:
-
Cholesterol Synthesis Inhibition :
- In vitro studies show that this compound effectively reduces cholesterol synthesis in Hep G2 cells, a human liver cancer cell line. The compound's action leads to decreased levels of cellular cholesterol and increased expression of low-density lipoprotein (LDL) receptors .
- A study on marmosets indicated that treatment with zaragozic acid led to significant reductions in plasma cholesterol levels, supporting its potential use in hypercholesterolemia management .
- Antifungal Activity :
- Inhibition of Farnesyl Transferase :
Research Findings Summary Table
Conclusion and Future Directions
This compound presents significant biological activity through its inhibition of key enzymes involved in cholesterol biosynthesis and fungal growth. Its potential applications extend beyond hypercholesterolemia treatment to include antifungal therapies and possibly other metabolic disorders linked to dysregulated sterol synthesis.
Future research should focus on:
- Detailed structural analyses to optimize zaragozic acid derivatives for enhanced efficacy.
- Clinical trials to evaluate safety and effectiveness in humans.
- Exploration of combination therapies utilizing zaragozic acids alongside existing treatments for cholesterol management and fungal infections.
Q & A
Basic Research Questions
Q. What is the core structural motif of Zaragozic Acid D2, and how does it correlate with its biological activity?
this compound shares structural similarities with other zaragozic acids (e.g., A and C), characterized by a bicyclic 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core . This core enables competitive inhibition of squalene synthase (SQS), a key enzyme in cholesterol biosynthesis. Researchers should use spectroscopic techniques (NMR, X-ray crystallography) to confirm stereochemical configurations, as minor structural variations significantly impact enzyme-binding affinity .
Q. What methodologies are employed in the synthesis of this compound?
Synthesis strategies for zaragozic acids often involve carbonyl ylide cycloaddition reactions to construct the bicyclic core. For example, Johnson et al. (2008) utilized Rh-catalyzed [3+2] cycloaddition of diazo compounds with alkynyl ketones to achieve stereochemical control in Zaragozic Acid C, a strategy potentially adaptable to D2 . Key steps include:
- Use of chiral auxiliaries (e.g., di-tert-butyl D-tartrate) to enforce stereochemistry.
- Purification via reverse-phase HPLC to isolate enantiomerically pure intermediates.
Q. How is this compound’s inhibitory activity against squalene synthase quantified in vitro?
Standard assays involve incubating rat liver microsomes or HepG2 cells with radiolabeled [³H]mevalonate and measuring the accumulation of farnesyl pyrophosphate (FPP) versus squalene. Ki values for Zaragozic Acid A (78 pM) serve as a benchmark; researchers should validate D2’s potency using dose-response curves and Lineweaver-Burk plots to determine competitive inhibition kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models (e.g., cell-based vs. animal studies)?
Discrepancies may arise from differences in membrane permeability, metabolic stability, or species-specific SQS isoforms. Methodological solutions include:
- Comparative assays : Test D2 against SQS isoforms from human, murine, and rat sources.
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution using LC-MS/MS .
- Metabolite identification : Use stable isotope tracing to detect degradation products in vivo .
Q. What strategies address challenges in stereochemical control during this compound synthesis?
The bicyclic core’s stereochemistry is critical for binding SQS. To mitigate epimerization or racemization:
- Employ chiral catalysts (e.g., Rh₂(S-DOSP)₄) for asymmetric cycloaddition .
- Use low-temperature reaction conditions (-78°C) to stabilize intermediates.
- Validate stereopurity at each step via circular dichroism (CD) spectroscopy .
Q. How do researchers design comparative studies between this compound and other zaragozic acids (A/C)?
Focus on structural-activity relationships (SAR):
- Functional group substitution : Compare acyloxy or methylene modifications in D2 vs. A/C using molecular docking simulations.
- Enzyme kinetics : Measure IC₅₀ and Ki values under identical assay conditions .
- Transcriptomic profiling : Assess downstream effects on cholesterol biosynthesis genes (e.g., HMGCR, LDLR) in HepG2 cells .
Q. Methodological Tables
Table 1: Key Inhibitory Parameters of Zaragozic Acids
Table 2: Synthesis Optimization Strategies
Propriétés
Numéro CAS |
155179-15-0 |
---|---|
Formule moléculaire |
C36H50O14 |
Poids moléculaire |
706.8 g/mol |
Nom IUPAC |
(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-6-decanoyloxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C36H50O14/c1-4-5-6-7-8-9-13-21-27(38)48-29-28(39)34(49-30(31(40)41)35(46,32(42)43)36(29,50-34)33(44)45)22-15-20-26(47-24(3)37)23(2)16-14-19-25-17-11-10-12-18-25/h10-12,14,17-19,23,26,28-30,39,46H,4-9,13,15-16,20-22H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)/b19-14+/t23?,26?,28-,29-,30-,34+,35-,36+/m1/s1 |
Clé InChI |
WDLYATMIWWDJQY-FYSMYQDTSA-N |
SMILES |
CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |
SMILES canonique |
CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Zaragozic acid D(2); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.